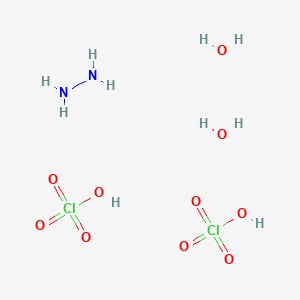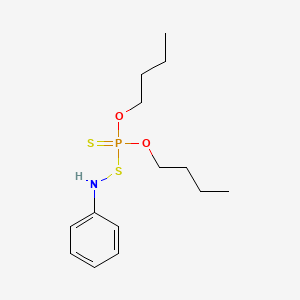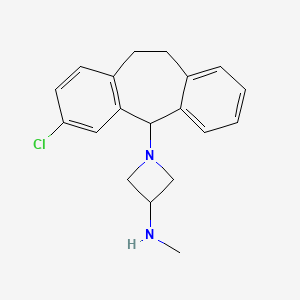
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methylaminoazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methylaminoazetidine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dibenzo[a,d]cycloheptene core with a chloro substituent and an azetidine ring, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methylaminoazetidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dibenzo[a,d]cycloheptene Core: This can be achieved through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a cycloheptanone derivative in the presence of a Lewis acid catalyst.
Chlorination: The dibenzo[a,d]cycloheptene core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Azetidine Ring Formation: The final step involves the formation of the azetidine ring through a cyclization reaction. This can be achieved by reacting the chlorinated dibenzo[a,d]cycloheptene with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methylaminoazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methylaminoazetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methylaminoazetidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N,N-dimethyl-3-azetidinamine
- 4-(5H-dibenzo[a,d]cyclohepten-5-yl)piperidine compounds
Uniqueness
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methylaminoazetidine is unique due to its specific combination of a dibenzo[a,d]cycloheptene core, a chloro substituent, and an azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73855-86-4 |
|---|---|
Molecular Formula |
C19H21ClN2 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
1-(5-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)-N-methylazetidin-3-amine |
InChI |
InChI=1S/C19H21ClN2/c1-21-16-11-22(12-16)19-17-5-3-2-4-13(17)6-7-14-8-9-15(20)10-18(14)19/h2-5,8-10,16,19,21H,6-7,11-12H2,1H3 |
InChI Key |
NKXUMYSBPSETEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C2C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


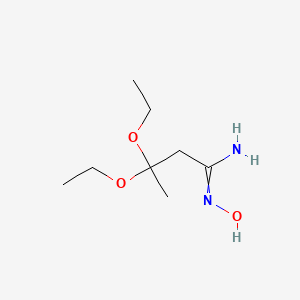
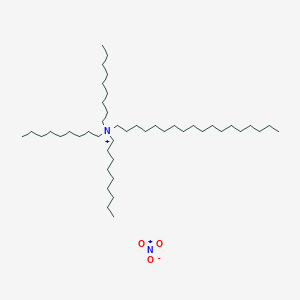

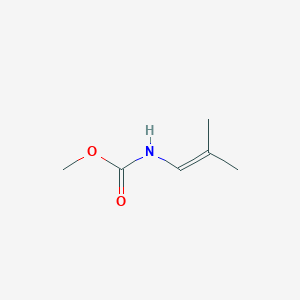
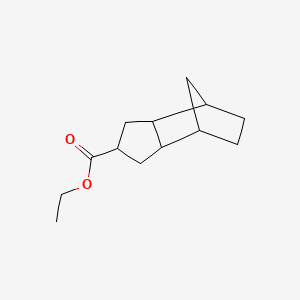
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
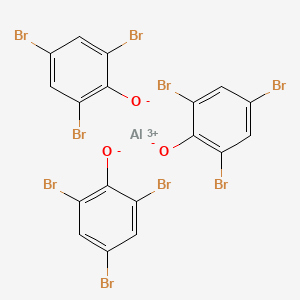
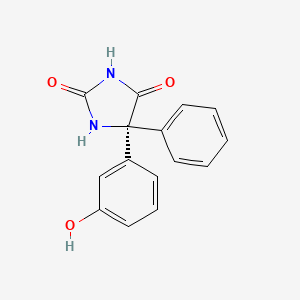


![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)
